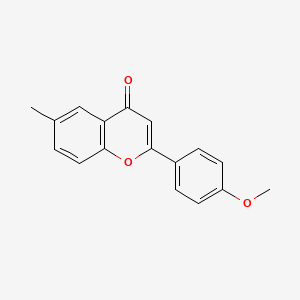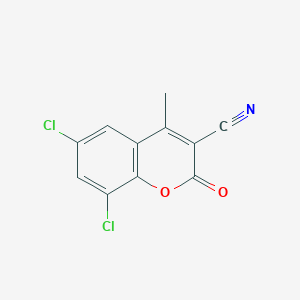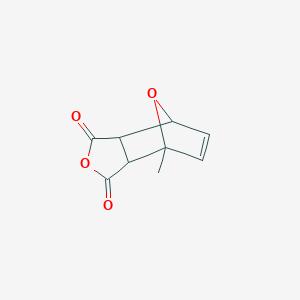
3-Chloro-2-hydroxypropyl acrylate
Vue d'ensemble
Description
3-Chloro-2-hydroxypropyl acrylate is a chemical compound with the molecular formula C6H9ClO3 . It is also known by other names such as (3-Chloro-2-hydroxypropyl) 2-methylprop-2-enoate and 2-Hydroxy-3-chloropropyl methacrylate .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the esterification of epichlorohydrin with acrylic acid in the presence of zirconium silicate as a catalyst . Another method involves the use of a seeded polymerization method based on this compound for the synthesis of monodisperse porous, hydrophilic microspheres .Molecular Structure Analysis
The molecular structure of this compound consists of a vinyl group (a carbon double bond), a chloro group, a hydroxy group, and an acrylate group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used for grafting polyester fabric to improve its properties . It can also be used in the synthesis of block copolymers .Applications De Recherche Scientifique
Polyester Fabric Enhancement
3-Chloro-2-hydroxypropyl acrylate has been effectively used in the grafting of polyester fabrics to enhance their properties. The modified polyester fabrics exhibit improved comfort indices, including better hygroscopicity and vapor permeability, as well as enhanced tinctorial properties such as more intense color and dyeing fastness. Additionally, incorporating AgNO3 into the grafting mixture imparts antibacterial properties to the treated fabric, making the material more suitable for various applications (Muresan et al., 2019).
Catalysts and Polymer Synthesis
The compound plays a crucial role in the regioselective ring-opening reaction of epichlorohydrin with acetic acid, which is fundamental in producing various epoxy resins and reactive polymers. These polymers are notably used for coating metals, leather, paper, and wood. A cesium-modified heteropolyacid on clay support was identified as highly active and selective for this reaction, demonstrating the compound's importance in fine-tuning the properties of catalysts and the resultant polymers (Yadav & Surve, 2013).
Biodegradable Polymers and Chemical Production
This compound derivatives are significant in the biotechnological production of 3-hydroxypropanoic acid (3-HP), a valuable platform chemical. 3-HP serves as a precursor in manufacturing numerous chemicals like acrylic acid and its derivatives. In its polymerized form, it can be used in bioplastic production, highlighting the compound's role in creating sustainable and environmentally friendly materials (Jers et al., 2019).
Advanced Material Development
The compound is instrumental in the development of advanced materials, such as magnetic hydroxypropyl cellulose-g-poly(acrylic acid) porous spheres. These spheres demonstrate high adsorption capacity and rapid kinetics for removing heavy metals like Cu(2+) and Cd(2+), and their easy separation from solutions highlights their potential as recyclable materials for efficient heavy metal removal (Zhu et al., 2016).
Drug Delivery Systems
In the pharmaceutical industry, the compound contributes to creating polymersomes, a type of nanovector used for drug delivery. These polymersomes can be rapidly and straightforwardly prepared from simple acrylate or acrylamide monomers, indicating the compound's role in simplifying and expediting the drug delivery system development process (Mastrotto et al., 2016).
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for 3-Chloro-2-hydroxypropyl acrylate was not found, general safety measures for handling similar compounds include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is also recommended to avoid getting the compound in eyes, on skin, or on clothing, and to use it only outdoors or in a well-ventilated area .
Orientations Futures
The future directions for 3-Chloro-2-hydroxypropyl acrylate involve its potential use in various applications. For instance, it has been proposed for use in the synthesis of ion exchanger resins and chromatographic stationary phases . Additionally, it has been used to modify viscose rayon fabric to enable its sustainable dyeing with acid dyes .
Propriétés
IUPAC Name |
(3-chloro-2-hydroxypropyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-2-6(9)10-4-5(8)3-7/h2,5,8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTYORUTRLSAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29086-94-0 | |
| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29086-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50883547 | |
| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-90-7 | |
| Record name | 3-Chloro-2-hydroxypropyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-hydroxypropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


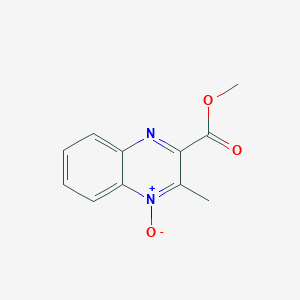
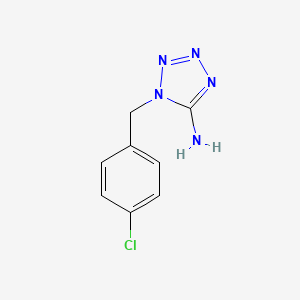
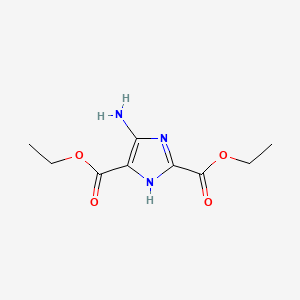

![1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1620276.png)

